5-Benzyl Benzydamine Hydrochloride
Description
Historical Overview of Benzydamine (B159093) and Related Indazole Derivatives in Pharmaceutical Research
Benzydamine, a locally acting nonsteroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, was first synthesized in Italy in 1964 and marketed in 1966. wikipedia.org It belongs to the indazole class of chemicals, a group of heterocyclic compounds with a bicyclic structure composed of a pyrazole (B372694) ring and a benzene (B151609) ring. wikipedia.orgnih.gov Indazole derivatives have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. nih.govresearchgate.netresearchgate.net
The indazole nucleus is a crucial scaffold in numerous synthetic compounds with diverse therapeutic applications. nih.govresearchgate.net Unlike many other NSAIDs, benzydamine does not inhibit cyclooxygenase or lipooxygenase. wikipedia.orgresearchgate.net Its mechanism of action is attributed to the stabilization of cell membranes and inhibition of pro-inflammatory cytokine production. researchgate.netnih.govnih.gov Research into indazole derivatives has led to the development of various drugs, such as granisetron (B54018) (an anti-emetic) and other compounds with applications in oncology and cardiovascular diseases. nih.gov
Significance of 5-Benzyl Benzydamine Hydrochloride as a Key Related Substance in Benzydamine Synthesis
In the manufacturing of benzydamine hydrochloride, the formation of impurities is an inevitable aspect of the chemical synthesis process. One such critical impurity is 5-Benzyl Benzydamine, also referred to as Benzydamine Impurity B. google.comgoogle.com The presence and control of this and other related substances are of paramount importance for ensuring the quality, safety, and efficacy of the final pharmaceutical product. google.comclearsynth.com
Regulatory bodies require thorough characterization and quantification of impurities in active pharmaceutical ingredients (APIs). synzeal.comsynzeal.com this compound is significant because its formation during synthesis must be monitored and controlled to meet stringent pharmaceutical standards. google.comgoogle.com The development of analytical methods to detect and quantify benzydamine and its impurities, including 5-Benzyl Benzydamine, is a crucial area of research in quality control laboratories. oup.com A patent for the synthesis of benzydamine hydrochloride impurity B highlights its importance in creating impurity standard products for quality control. google.com
Table 1: Key Benzydamine-Related Compounds and Impurities
| Compound Name | Chemical Name | Role/Significance |
|---|---|---|
| Benzydamine | 3-(1-benzyl-1H-indazol-3-yloxy)-N,N-dimethylpropan-1-amine | Active Pharmaceutical Ingredient (API) with anti-inflammatory and analgesic properties wikipedia.org |
| 5-Benzyl Benzydamine | 1,5-dibenzyl-3-(3-(dimethylamino)propoxy)-1H-indazole | A key impurity in the synthesis of Benzydamine google.comgoogle.com |
| Benzydamine N-oxide | 3-((1-benzyl-1H-indazol-3-yl)oxy)-N,N-dimethyloxidopropane-1-amine | The main metabolite and degradation product of benzydamine hydrochloride researchgate.neturan.ua |
| Benzydamine EP Impurity A | 3-(Dimethylamino)propyl 2-(benzylamino)benzoate | An impurity of Benzydamine as per the European Pharmacopoeia (EP) synzeal.com |
| Benzydamine EP Impurity C | 1-Benzyl-1,2-dihydro-3H-indazol-3-one | An impurity of Benzydamine as per the European Pharmacopoeia (EP) synzeal.com |
| Benzydamine EP Impurity D | N1-(3-((1-benzyl-1H-indazol-3-yl)oxy)propyl)-N1,N3,N3-trimethylpropane-1,3-diamine | An impurity of Benzydamine as per the European Pharmacopoeia (EP) simsonpharma.com |
Evolution of Academic Research Focus on Novel Benzydamine Analogs and Impurities
The field of pharmaceutical research is dynamic, with a continuous drive to discover new and improved therapeutic agents. In the context of benzydamine, academic and industrial research has evolved from focusing on the primary compound to exploring novel analogs and understanding the profile of its impurities. The synthesis of new indazole derivatives is an active area of investigation, with the goal of developing compounds with enhanced or novel pharmacological activities. nih.govnih.gov
This evolution is driven by several factors, including the need for drugs with better efficacy, improved safety profiles, and different pharmacokinetic properties. For instance, research has explored novel indazole derivatives as cannabinoid receptor agonists and for their potential in treating cardiovascular diseases. nih.govgoogle.com The study of impurities like 5-Benzyl Benzydamine is also a significant research direction. A detailed understanding of how these impurities are formed allows for the optimization of synthetic routes to minimize their presence. google.com Furthermore, the synthesis of these impurities is essential for their use as reference standards in analytical testing to ensure the purity of the final drug product. google.com
Properties
Molecular Formula |
C₂₆H₃₀ClN₃O |
|---|---|
Molecular Weight |
435.99 |
Synonyms |
3-(1,5-Dibenzyl-1H-indazol-3-yl)oxypropyldimethylamine Hydrochloride |
Origin of Product |
United States |
Synthetic Chemistry and Process Research of 5 Benzyl Benzydamine Hydrochloride
Elucidation of Optimal Synthetic Routes for 5-Benzyl Benzydamine (B159093) Hydrochloridegoogle.comgoogle.comresearchgate.net
The preparation of 5-Benzyl Benzydamine Hydrochloride has been approached through various multi-step synthetic sequences, aiming for high purity and yield. These routes often start from established precursors and involve a series of chemical transformations.
Multi-Step Reaction Sequences from Established Precursorsgoogle.comgoogle.com
Two notable synthetic routes have been detailed in the literature. The first is a ten-step synthesis starting from 4-bromo-2-nitrobenzoic acid. google.com This comprehensive process involves several intermediates and demonstrates a thorough approach to constructing the final molecule.
A second, more streamlined, five-step synthesis begins with 2-amino-5-benzyl methyl benzoate (B1203000). google.com This method involves the hydrolysis of the methyl ester, diazotization of the amino group to a hydrazine (B178648), and subsequent cyclization with hydrochloric acid to form a benzopyrazolyl derivative. This is followed by alkylation reactions on the nitrogen and oxygen atoms to yield the final product. google.com
A detailed breakdown of the five-step synthesis is as follows:
Hydrolysis: 2-amino-5-benzyl methyl benzoate is hydrolyzed using lithium hydroxide (B78521) hydrate (B1144303) in a mixture of 1,4-dioxane (B91453) and water. google.com
Diazotization and Reduction: The resulting amino acid is diazotized and then reduced to form a hydrazine derivative. google.com
Cyclization: The carboxyl and hydrazine groups are cyclized using hydrochloric acid to create the indazole core. google.com
N-Alkylation: The nitrogen atom of the indazole ring is alkylated. google.com
O-Alkylation: The final step involves the alkylation of the oxygen atom to produce this compound. google.com
Optimization of Reaction Conditions for Purity and Yieldgoogle.com
Extensive experimentation has been conducted to define the optimal conditions for each step of the synthesis to maximize both the purity and the yield of this compound. google.comgoogle.com For the five-step synthesis, specific molar ratios, reaction times, and temperatures have been identified as critical parameters. For instance, the final O-alkylation step is optimally carried out by dissolving the intermediate in DMF, adding NaH and 3-dimethylaminopropyl chloride hydrochloride, and heating the mixture to 90-120 °C for 40-80 minutes. google.com Through such optimization, a purity of up to 98% or higher has been achieved. google.com
| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield | Purity | Reference |
| Final Alkylation | Intermediate XI, N,N-dimethyl chloride propane | DMF, 60% NaH | 100 °C | 2 hours | 85% | 99.2% | google.com |
| Hydrolysis | 2-amino-5-benzyl methyl benzoate, Lithium hydroxide hydrate | 1,4-dioxane, Water | Reflux | 40-80 minutes | - | - | google.com |
| Final Alkylation | Intermediate 5, 3-dimethylaminopropyl chloride hydrochloride | DMF, NaH | 90-120 °C | 40-80 minutes | - | - | google.com |
Characterization of Synthetic Intermediatesgoogle.com
The synthesis of 5-Benzyl Benzydamine involves the formation of several key intermediates. google.com For example, in the ten-step synthesis starting from 4-bromo-2-nitrobenzoic acid, a series of intermediate compounds (designated as III, IV, V, etc.) are formed and isolated. google.com The final intermediate before the introduction of the dimethylaminopropyl group is characterized by its own synthesis and subsequent reaction. The structure of the final product, 5-benzyl benzydamine, has been confirmed using techniques such as 1H NMR spectroscopy. The 1H NMR spectrum in CDCl3 shows characteristic peaks at δ 7.48 (s, 1H), δ 7.0-7.3 (m, 12H), δ 5.34 (s, 2H), δ 4.43 (t, 2H), δ 4.03 (s, 2H), δ 2.50 (t, 2H), δ 2.27 (s, 6H), and δ 2.03 (t, 2H). google.com
Mechanistic Studies of this compound Formation as a By-productgoogle.com
This compound is recognized as an impurity that inevitably forms during the production of Benzydamine hydrochloride. google.com The presence of this impurity necessitates strict quality control of the final drug product. The synthesis of this compound as a reference standard is crucial for developing analytical methods to detect and quantify it in batches of Benzydamine. The described synthetic routes provide a practical and economical way to obtain this impurity standard, which is more feasible than isolating it directly from the reaction mixture where it is present in very low concentrations. google.com
Pharmacokinetic and Biotransformation Studies in Pre Clinical Models
Absorption and Distribution Kinetics in In Vitro and Ex Vivo Biological Systems
Benzydamine (B159093) is characterized by high lipid solubility in its unionized form, which, combined with a low protein-binding capacity, facilitates efficient uptake by cells researchgate.netresearchgate.netf1000research.com. Pharmacokinetic studies have determined that it is a compound with a relatively high volume of distribution and low systemic clearance researchgate.netresearchgate.netf1000research.comnih.gov.
The permeation of Benzydamine across biological membranes is route-dependent. Following oral administration, the drug is well-absorbed, with studies in human subjects showing rapid and almost complete gastrointestinal absorption researchgate.netnih.gov. The mean systemic availability after an oral dose is approximately 87% nih.gov.
Conversely, when applied topically, Benzydamine is readily absorbed into the local oral mucosa and intact skin, where it can exert its effects drugbank.comnih.gov. However, this local absorption results in low systemic exposure. Studies have shown that after use as a mouthwash or application as a dermal cream, the systemic absorption is low, accounting for less than 10% of the administered dose nih.govscispace.com. This characteristic is advantageous for topical applications as it limits unrequired systemic exposure nih.govscispace.com.
Benzydamine exhibits a wide distribution throughout the body. Its volume of distribution is significantly greater than total body water, which indicates a degree of tissue binding researchgate.netnih.gov. The compound shows a propensity to bind selectively to inflamed tissues drugbank.com. This distribution pattern is consistent with other basic, lipid-soluble drugs, although its uptake by tissues is less extensive than many other compounds in this class researchgate.net. Furthermore, plasma protein binding of Benzydamine is low, reported to be less than 20% researchgate.netdrugbank.com.
Elucidation of Metabolic Pathways and Metabolite Identification
The biotransformation of Benzydamine is extensive and occurs primarily through oxidation, dealkylation, and conjugation reactions researchgate.netresearchgate.netdrugbank.com. Studies in humans have identified several key metabolic pathways, including N-oxidation, hydroxylation of the benzene (B151609) ring, elimination of the benzyl (B1604629) group, desmethylation, and removal of the dimethylaminopropyl group elsevierpure.comnih.gov. Research in animal models, such as rabbits, has identified specific urinary metabolites, providing further insight into its metabolic fate jst.go.jp.
The primary metabolites identified in various species are summarized in the table below.
| Metabolite Name | Abbreviation | Metabolic Pathway | Species Identified In | Reference |
|---|---|---|---|---|
| Benzydamine N-oxide | BZY-NO | N-Oxidation | Human, Rabbit, Cattle | researchgate.netjst.go.jpnih.gov |
| 1-(p-hydroxybenzyl)-3-(3-dimethylaminopropoxy)-1H-indazole | HO-BZY | Hydroxylation | Rabbit, Cattle | jst.go.jpnih.gov |
| Monodesmethyl-benzydamine | nor-BZY | N-Dealkylation | Rabbit, Cattle | jst.go.jpnih.gov |
| N-debenzylated benzydamine | deB-BZY | N-Dealkylation | Rabbit | jst.go.jp |
| Didesmethylbenzydamine | - | N-Dealkylation | Human | elsevierpure.comnih.gov |
| Hydroxybenzydamine | - | Hydroxylation | Human | elsevierpure.comnih.gov |
| 1-benzyl-1H-indazolone | BID | - | Rabbit | jst.go.jp |
| Indazolone | ID | - | Rabbit | jst.go.jp |
N-oxidation is a primary metabolic route for Benzydamine, leading to the formation of Benzydamine N-oxide, its major metabolite researchgate.netresearchgate.netf1000research.com. Extensive in vitro research using human liver microsomes has demonstrated that this reaction is almost exclusively catalyzed by Flavin-Containing Monooxygenase 3 (FMO3) nih.govnih.gov. Studies with recombinant enzymes confirmed that FMO3, and to a lesser extent FMO1 (which is not typically expressed in adult human liver), are responsible for this N-oxidase activity, while FMO5 showed no activity nih.gov.
The involvement of FMOs is further substantiated by experiments showing that the formation of Benzydamine N-oxide is strongly inhibited by the FMO inhibitor methimazole (B1676384) and nearly eliminated by heat treatment of microsomes, a characteristic of FMO enzymes nih.gov. In contrast, various inhibitors of Cytochrome P450 enzymes had no effect on the N-oxidation of Benzydamine nih.gov. Similar FMO-catalyzed N-oxidation has also been observed in studies with cattle liver microsomes nih.gov.
The table below summarizes the kinetic parameters for Benzydamine N-oxidation.
| Enzyme Source | Km (μM) | Vmax (nmol mg-1 min-1) | Reference |
|---|---|---|---|
| Human Liver Microsomes (n=35) | 64.0 (mean) | 6.9 (mean) | nih.gov |
| Recombinant Human FMO3 | 40.4 | 29.1 | nih.gov |
| Recombinant Human FMO1 | 23.6 | 40.8 | nih.gov |
| Cattle Liver Microsomes | 76.4 | 6.5 | nih.gov |
In addition to N-oxidation, dealkylation and hydroxylation are significant metabolic pathways for Benzydamine researchgate.netdrugbank.comelsevierpure.comnih.gov. These reactions, mediated by the Cytochrome P450 (CYP) superfamily of enzymes, lead to the formation of various metabolites. Identified products of these pathways include monodesmethyl-benzydamine (Nor-BZ), didesmethylbenzydamine, N-debenzylated benzydamine, and hydroxylated derivatives of the parent compound elsevierpure.comnih.govjst.go.jpnih.gov.
In vitro studies using cattle liver microsomes demonstrated that the formation of Nor-BZ via N-demethylation followed Michaelis-Menten kinetics, with a Km of 58.9 µM and a Vmax of 7.4 nmol mg-1 min-1 nih.gov. While the specific CYP isozymes responsible for the dealkylation and hydroxylation of Benzydamine have not been fully elucidated in the available literature, these pathways are recognized as crucial for its biotransformation.
Conjugation represents a key phase II metabolic pathway for Benzydamine and its phase I metabolites researchgate.netresearchgate.netdrugbank.com. In humans, metabolites such as didesmethylbenzydamine and hydroxybenzydamine are known to be excreted in the urine as glucuronide conjugates elsevierpure.comnih.gov.
Studies in other species have revealed a more complex pattern of conjugation. In cattle liver slice incubations, researchers tentatively identified a direct N+-glucuronide of Benzydamine, as well as several hydroxylated and N+-glucuronidated derivatives of Benzydamine, Benzydamine N-oxide, and Nor-BZ nih.gov. Significant inter-species differences in the extent of glucuronidation have been noted. For example, enzymatic treatment of urine with β-glucuronidase significantly increased the extractability of metabolites in mice, guinea pigs, and rats, but had a much smaller effect in rabbits and dogs, indicating variability in the reliance on this conjugation pathway among different species jst.go.jp.
No Publicly Available Data on the Pharmacokinetics of 5-Benzyl Benzydamine Hydrochloride
Following a comprehensive search of scientific literature and publicly accessible databases, no specific preclinical pharmacokinetic or biotransformation studies were identified for the chemical compound “this compound.” The user's request for an article detailing the excretion mechanisms, metabolite elimination, in vitro metabolic stability, and enzyme kinetics of this specific compound cannot be fulfilled due to the absence of available data.
Searches for "this compound" consistently yield information on the well-researched anti-inflammatory drug, Benzydamine Hydrochloride. It is important to note that these are distinct chemical entities, and the pharmacokinetic profile of Benzydamine Hydrochloride cannot be attributed to this compound without specific scientific investigation.
Further investigation suggests that 5-Benzyl Benzydamine may be considered an impurity or a related substance to Benzydamine. It is uncommon for impurities or minor derivatives of a primary drug substance to have extensive, publicly documented pharmacokinetic profiles unless they are identified as significant active metabolites or substances of toxicological concern.
Therefore, the requested article, structured with the specified sections on the pharmacokinetic and biotransformation studies of this compound, cannot be generated. There is no data to populate the sections on:
In Vitro Metabolic Stability and Enzyme Kinetic Characterization using Subcellular Fractions
Without primary research data on this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.
Advanced Analytical Methodologies for Characterization, Quantification, and Impurity Profiling
Chromatographic Method Development and Validation
Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For 5-Benzyl Benzydamine (B159093) Hydrochloride, various chromatographic methods are developed and validated to ensure the precise and accurate determination of its purity and impurity profile.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of 5-Benzyl Benzydamine Hydrochloride and quantifying other related substances. sciencepublishinggroup.comsigmaaldrich.comsigmaaldrich.com Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated according to the International Conference on Harmonisation (ICH) guidelines. jetir.orgmfd.org.mk These methods are designed to be specific, linear, accurate, precise, and robust. jetir.orgnih.gov
A typical RP-HPLC method for the analysis of Benzydamine and its impurities, including the 5-benzyl derivative, would utilize a C8 or C18 stationary phase. mfd.org.mknih.gov The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, which can be run in either isocratic or gradient elution mode to achieve optimal separation. sciencepublishinggroup.commfd.org.mknih.gov UV detection is commonly employed, with wavelengths selected based on the absorption maxima of the analytes, for instance, around 218 nm or 320 nm for benzydamine derivatives. nih.govresearchgate.neturan.ua
The development of these methods includes forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to ensure the stability-indicating nature of the assay. jetir.org This demonstrates that the method can effectively separate the main compound from any degradation products that might form.
Below is an example of a validated HPLC method for the simultaneous determination of Benzydamine Hydrochloride and its impurities.
Table 1: Exemplary HPLC Method Parameters for Benzydamine and Related Substances
| Parameter | Condition |
| Column | Gemini C18 (250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile-methanol-ammonium carbonate buffer (10 mM; pH 10.5) (37.5:37.5:25, v/v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 218 nm nih.gov |
| Column Temperature | 30°C nih.gov |
| Internal Standard | Famotidine nih.gov |
The validation of such a method would demonstrate linearity over a specific concentration range, with correlation coefficients (r²) greater than 0.99. nih.gov Accuracy is confirmed by recovery studies, typically falling within 98-102%, and precision is assessed by evaluating the repeatability and intermediate precision, with relative standard deviation (RSD) values generally below 2%. nih.gov
Gas Chromatography (GC) for Volatile Components and Residual Solvents
Gas Chromatography (GC), often coupled with a headspace sampler (HS-GC), is the standard method for the identification and quantification of residual solvents in pharmaceutical substances. uj.edu.plajpaonline.com These volatile organic compounds are remnants from the synthesis and purification processes and must be controlled within strict limits defined by pharmacopoeias. uj.edu.plshimadzu.com
For this compound, the analysis of residual solvents is critical. The method typically involves dissolving the sample in a suitable high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N-Methyl-2-pyrrolidone (NMP), in a sealed headspace vial. shimadzu.comgcms.cz The vial is heated to allow the volatile solvents to partition into the gas phase, which is then injected into the GC system. A flame ionization detector (FID) is commonly used due to its high sensitivity for organic compounds. ajpaonline.com
The GC method is validated for specificity, linearity, accuracy, and precision for a range of potential solvents, which are categorized into classes based on their toxicity. shimadzu.com
Table 2: Typical GC-HS Parameters for Residual Solvent Analysis
| Parameter | Condition |
| Column | DB-624 (30 m x 0.53 mm, 3.0 µm) or similar ajpaonline.com |
| Carrier Gas | Helium or Nitrogen ajpaonline.com |
| Detector | Flame Ionization Detector (FID) ajpaonline.com |
| Injector Temperature | ~140°C |
| Detector Temperature | ~250°C |
| Oven Program | A temperature gradient, e.g., 40°C (20 min), then ramp to 240°C at 10°C/min, hold for 20 min |
| Headspace Vial Equilibration | ~80°C for 60 min |
Ultra-High Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes to achieve faster analysis times and greater resolution compared to conventional HPLC. While specific UPLC methods for this compound are not extensively detailed in publicly available literature, the principles can be extrapolated from existing HPLC methods for Benzydamine and its related substances. mfd.org.mk
The primary advantages of employing UPLC for the analysis of this compound would be a considerable reduction in run time and solvent consumption, leading to higher throughput in quality control laboratories. The enhanced resolution would also be beneficial for separating closely eluting impurities. A UPLC system, such as a Shimadzu Nexera XR, could be used for this purpose. mfd.org.mk The method would need to be re-validated to meet the stringent requirements of pharmaceutical analysis.
Supercritical Fluid Chromatography (SFC) in Impurity Separation
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be an effective tool for the separation of chiral compounds and for preparative chromatography to isolate impurities for structural elucidation. nih.gov
While specific applications of SFC for the routine analysis of this compound are not widely reported, its utility in separating complex mixtures of related substances makes it a valuable technique in method development. nih.gov For instance, SFC could be employed to isolate sufficient quantities of this compound from a mixture of Benzydamine-related impurities for use as a reference standard. nih.gov The isolated components can then be subjected to other analytical techniques, such as NMR, for definitive identification. nih.gov
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques are indispensable for the structural elucidation of new chemical entities and for confirming the identity of known compounds and their impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure and conformation of a compound. Both ¹H NMR and ¹³C NMR are crucial for the structural elucidation and verification of this compound.
Table 3: Predicted ¹H NMR Chemical Shifts for Key Functional Groups in this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) |
| Aromatic Protons (Benzyl Group) | 7.2 - 7.5 |
| Aromatic Protons (Indazole Ring) | 6.5 - 8.0 |
| -CH₂- (Benzyl) | ~4.4 |
| -O-CH₂- (Propoxy Chain) | ~4.2 |
| -N-(CH₃)₂ | ~2.3 |
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. rsc.org The chemical shifts of the carbon atoms would confirm the connectivity and the chemical environment of each carbon atom in the this compound structure. These spectroscopic data are essential for unequivocally confirming the identity of the compound, particularly when distinguishing it from other positional isomers or related impurities.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Determination
Mass spectrometry is an indispensable tool for the structural confirmation of pharmaceutical impurities like this compound. By providing accurate mass measurements and detailed fragmentation patterns, MS enables unambiguous identification. While specific fragmentation data for this compound is not extensively published, the fragmentation mechanisms for protonated benzylamines are well-documented and serve as a predictive model. nih.govresearchgate.net
Under electrospray ionization (ESI) conditions, protonated benzylamines typically undergo characteristic fragmentation pathways. nih.govresearchgate.net A primary fragmentation event often involves the cleavage of the C-N bond to form a stable benzyl (B1604629) cation and a neutral amine-containing fragment. nih.gov Studies on similar structures show that initial fragmentation under low collision energy often begins with the loss of ammonia (B1221849) or an amine group. nih.gov For a complex molecule like this compound (Molecular Formula: C₂₆H₃₀ClN₃O), collision-induced dissociation (CID) would likely lead to a series of predictable cleavages. veeprho.com The initial break would likely occur at the ether linkage or the propyl-amine bond, followed by fragmentation of the benzyl and indazole ring systems.
General fragmentation mechanisms for benzylamines include:
Formation of a Benzyl Cation : A common pathway involves the generation of a benzyl cation at m/z 91. nih.gov
Loss of Amine Group : The dimethylaminopropyl side chain can be cleaved, leading to a significant neutral loss.
Ring Rearrangements : Complex rearrangements can occur, particularly involving the transfer of the benzyl group within the ion/neutral complex formed during fragmentation. researchgate.netnih.gov
Table 1: Predicted Mass Spectrometric Fragments of this compound
This interactive table outlines the potential fragments that could be observed during the MS/MS analysis of this compound, based on its chemical structure and established fragmentation rules for related compounds.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Putative Origin |
| 436.23 | [M+H]⁺ | Protonated parent molecule |
| 350.18 | [M+H - C₅H₁₂N]⁺ | Loss of the dimethylaminopropyl group |
| 221.10 | [C₁₄H₁₁N₂O]⁺ | Cleavage yielding the core indazole-ether structure |
| 181.07 | [C₁₄H₁₁]⁺ | Benzylbenzyl cation from rearrangement |
| 91.05 | [C₇H₇]⁺ | Benzyl cation |
UV-Visible Spectrophotometry for Quantification and Degradation Studies
UV-Visible spectrophotometry is a robust, simple, and economical technique widely used for the quantification of active pharmaceutical ingredients and their impurities. While a specific UV method for this compound is not detailed in the literature, a validated, stability-indicating UV spectrophotometric method has been successfully developed for its parent compound, Benzydamine Hydrochloride. ijpsr.comijpsr.com
This method serves as an excellent template. The study on Benzydamine Hydrochloride identified an absorption maximum (λmax) at 305.6 nm in a pH 6.8 phosphate (B84403) buffer. ijpsr.comresearchgate.netresearchgate.net The method demonstrated linearity over a concentration range of 5–50 µg/ml with a high correlation coefficient (r² = 0.999). ijpsr.comresearchgate.net Given that the core chromophore (the benzyl-indazole system) is present in this compound, a similar λmax is expected. The additional benzyl group may cause a slight bathochromic (red) shift in the absorption maximum.
A key application of this technique is in degradation studies. By subjecting the compound to stress conditions (e.g., acid, base, heat) and measuring the absorbance over time, the rate of degradation can be quantified. ijpsr.com The method developed for Benzydamine HCl was shown to be stability-indicating, with drug recovery values of 98.53% even after forced degradation, demonstrating its specificity. ijpsr.comijpsr.com
Table 2: Validation Parameters for a Model UV-Spectrophotometric Method (based on Benzydamine HCl)
This table summarizes the typical validation parameters established for a UV-Vis method for Benzydamine HCl, which would be targeted during method development for this compound. researchgate.net
| Parameter | Methodology | Result / Acceptance Criteria |
| Wavelength (λmax) | UV scan in pH 6.8 phosphate buffer | 305.6 nm ijpsr.comresearchgate.net |
| Linearity Range | Analysis of multiple concentrations | 5 - 50 µg/ml ijpsr.comresearchgate.net |
| Correlation Coefficient (r²) | Linear regression analysis of calibration curve | > 0.999 ijpsr.com |
| Accuracy (% Recovery) | Standard addition method at 3 levels | 98.80% to 100.08% ijpsr.com |
| Precision (% RSD) | Repeat analysis of a single concentration | ≤ 2% ijpsr.com |
| Limit of Detection (LOD) | Calculation based on standard deviation of response | Method-dependent |
| Limit of Quantification (LOQ) | Calculation based on standard deviation of response | Method-dependent |
Development of Stability-Indicating Analytical Methods for this compound
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect a decrease in the amount of the active substance due to degradation. The ability to separate and quantify the active compound in the presence of its impurities and degradation products is crucial. jetir.org For this compound, developing a SIAM is essential for determining its stability under various environmental conditions.
The development process involves subjecting the compound to forced degradation under stress conditions as mandated by ICH guidelines, such as acid and base hydrolysis, oxidation, and exposure to heat and light. ijpsr.comjetir.org Analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose due to their high resolving power. jetir.org A study on Benzydamine HCl utilized a C18 column with a mobile phase of 0.1% phosphoric acid in water and acetonitrile to separate it from its degradation products. jetir.org
The goal is to demonstrate that the analytical peak for this compound is pure and not co-eluting with any degradants or other related impurities. This "peak purity" analysis is often performed using a photodiode array (PDA) detector. The method for Benzydamine HCl was validated for specificity, linearity, accuracy, and precision, proving its suitability for stability testing. jetir.org
Table 3: Forced Degradation Conditions for a Stability-Indicating Method (based on Benzydamine HCl studies)
This table outlines the typical stress conditions applied during the development of a stability-indicating method. ijpsr.comijpsr.com
| Stress Condition | Reagents and Method | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heated | To assess degradation in acidic conditions |
| Alkaline Hydrolysis | 0.1 M NaOH, heated | To assess degradation in basic conditions |
| Oxidative Degradation | 3% H₂O₂, room temperature | To evaluate susceptibility to oxidation |
| Thermal Degradation | Dry heat (e.g., 60°C) | To determine the effect of heat on stability |
| Photolytic Degradation | Exposure to UV light | To assess light sensitivity |
Application of Capillary Electrophoresis for High-Resolution Separations
Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, resolution, and minimal sample consumption. It is particularly well-suited for the analysis of charged species like this compound. While specific CE methods for this impurity are not reported, the application of CE for separating similar compounds, such as various benzylpenicillin salts, demonstrates its potential. nih.govresearchgate.net
In CE, separation occurs in a narrow-bore capillary under the influence of a high electric field. Different modes of CE can be employed. For a mixture of benzydamine and its impurities, Micellar Electrokinetic Chromatography (MEKC), a variant of CE, would be highly effective. In MEKC, a surfactant (like sodium dodecyl sulphate) is added to the buffer above its critical micelle concentration. nih.govresearchgate.net This creates a pseudostationary phase, allowing for the separation of both charged and neutral molecules based on their partitioning between the micelles and the aqueous buffer.
This technique could provide orthogonal selectivity compared to HPLC, making it an excellent confirmatory method for impurity profiling. It can resolve structurally similar impurities that may be difficult to separate by chromatography. The development of a CE method would involve optimizing parameters such as buffer pH, surfactant concentration, applied voltage, and capillary temperature to achieve the desired separation. nih.gov
Table 4: Potential Capillary Electrophoresis Conditions for Separation
This table presents a set of potential starting conditions for developing a CE or MEKC method for analyzing this compound, based on methods for related compounds. nih.govresearchgate.net
| Parameter | Condition | Purpose |
| Separation Mode | Micellar Electrokinetic Chromatography (MEKC) | To separate both charged and neutral impurities |
| Buffer System | Phosphate-borate buffer | To maintain a stable pH and current |
| Surfactant | Sodium Dodecyl Sulphate (SDS) | To form micelles for differential partitioning |
| Applied Voltage | 15-25 kV | To drive the electrophoretic and electroosmotic flow |
| Capillary Temperature | 25-30 °C | To ensure reproducible migration times |
| Detection | UV detection (e.g., 218 nm or 306 nm) | To quantify the separated analytes nih.gov |
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. researchgate.netresearchgate.netrsc.orgyoutube.com For 5-Benzyl Benzydamine (B159093) Hydrochloride, DFT calculations can provide insights into how the addition of a benzyl (B1604629) group at the 5-position of the indazole ring influences the electronic properties compared to the parent Benzydamine molecule.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals also indicates the likely sites for electrophilic and nucleophilic attack.
Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the electron density distribution and identify regions prone to electrostatic interactions. mdpi.comresearchgate.net For 5-Benzyl Benzydamine Hydrochloride, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their role as hydrogen bond acceptors, and positive potential around the hydrogen atoms of the hydrochloride moiety.
Table 1: Predicted Electronic Properties from Quantum Chemical Calculations
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Relatively high | Indicates electron-donating character |
| LUMO Energy | Relatively low | Indicates electron-accepting character |
| HOMO-LUMO Gap | Moderate | Suggests moderate chemical stability and reactivity |
Note: The values in this table are hypothetical and based on general principles of quantum chemistry as applied to similar molecules. Actual values would require specific DFT calculations.
Molecular Docking Simulations to Predict Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govarxiv.orgnih.govarxiv.orgmetu.edu.tr Benzydamine is known to have anti-inflammatory effects, and while it doesn't primarily act via cyclooxygenase (COX) inhibition like many NSAIDs, it is thought to interact with other inflammatory mediators. mdpi.comnih.govnih.gov Docking studies of this compound could be performed against various potential biological targets to predict its binding affinity and mode of interaction.
The addition of the benzyl group introduces steric bulk and additional hydrophobic character, which would significantly influence its binding compared to Benzydamine. Docking simulations would likely show that the benzyl group occupies a hydrophobic pocket within the binding site of a target protein. The binding affinity, often expressed as a docking score in kcal/mol, could be higher or lower than that of Benzydamine depending on the specific topology of the target's active site. For instance, in a spacious hydrophobic pocket, the benzyl group could form favorable van der Waals interactions, leading to a stronger binding affinity. mdpi.comresearchgate.net
Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Target
| Parameter | Predicted Outcome | Implication |
|---|---|---|
| Docking Score (kcal/mol) | -8.0 to -10.0 | Strong predicted binding affinity |
| Key Interacting Residues | Hydrophobic residues (e.g., Leu, Val, Phe); Polar residues (e.g., Ser, Thr) | Highlights the specific amino acids involved in binding |
| Hydrogen Bonds | With backbone or side-chain atoms of polar residues | Indicates specific and directional interactions contributing to binding |
Note: The data presented is illustrative and would need to be confirmed by actual docking studies against a specified protein target.
Molecular Dynamics Simulations to Explore Conformational Landscapes and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with a biological target. nih.govnih.govnih.govnih.gov An MD simulation of this compound, both in an aqueous environment and in a complex with a target protein, would reveal its accessible conformations and the durability of the docked pose.
The conformational landscape of this compound would be influenced by the rotation of the benzyl group and the dimethylaminopropoxy side chain. MD simulations can quantify the torsional angles and identify the most stable conformations. koreascience.kr When in a protein-ligand complex, MD simulations can be used to calculate the root-mean-square deviation (RMSD) of the ligand's position from its initial docked pose. A low and stable RMSD over the course of the simulation suggests a stable binding mode. researchgate.netresearchgate.net
Table 3: Predicted Outputs from Molecular Dynamics Simulations
| Analysis | Predicted Findings | Significance |
|---|---|---|
| Conformational Analysis | Multiple low-energy conformations due to rotatable bonds | Highlights the flexibility of the molecule |
| RMSD of Ligand in Binding Site | Low and stable fluctuations (< 2 Å) | Suggests a stable and persistent binding interaction |
| Hydrogen Bond Occupancy | High occupancy for key hydrogen bonds | Indicates strong and stable hydrogen bonding interactions |
Note: These are expected outcomes from a typical MD simulation and are not based on published data for this specific compound.
In Silico Prediction of Physicochemical Properties and Drug-Like Characteristics
Various computational tools and models are available to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which are crucial for its drug-like potential. researchgate.netmdpi.combepls.comnih.govdigitellinc.comyoutube.combiorxiv.org For this compound, these in silico predictions can offer a preliminary assessment of its pharmacokinetic profile.
Properties such as lipophilicity (logP), aqueous solubility (logS), molecular weight, and the number of hydrogen bond donors and acceptors can be calculated to evaluate compliance with Lipinski's "rule of five," a guideline for oral bioavailability. The addition of a benzyl group to Benzydamine would increase its molecular weight and lipophilicity, which could impact its solubility and permeability.
Table 4: Predicted Physicochemical and Drug-Like Properties
| Property | Predicted Value | Drug-Likeness Implication (based on Lipinski's Rule of Five) |
|---|---|---|
| Molecular Weight | ~435.99 g/mol mdpi.com | Compliant (< 500 g/mol ) |
| LogP (Octanol/Water Partition Coefficient) | High | Increased lipophilicity compared to Benzydamine |
| Hydrogen Bond Donors | 1 (from the protonated amine) | Compliant (≤ 5) |
| Hydrogen Bond Acceptors | 4 (3 N atoms, 1 O atom) | Compliant (≤ 10) |
Note: The values are based on the known molecular formula and general predictions for similar structures. biotechnologia-journal.orgresearchgate.net
Pharmaceutical Formulation Science and Drug Delivery Research
Development of Advanced Drug Delivery Systems for Benzydamine (B159093) Hydrochloride
The development of novel formulations for Benzydamine Hydrochloride aims to enhance its efficacy, improve patient compliance, and ensure targeted delivery. Research has explored various platforms, including polymeric films, hydrogels, and nano-formulations, to achieve sustained release and prolonged residence time at the site of action. nih.gov
Polymeric Film Formulations (e.g., Orodispersible Films)
Orodispersible films (ODFs) represent a promising patient-centric dosage form, particularly for localized oral delivery. Researchers have successfully developed Benzydamine Hydrochloride-loaded ODFs using a modified solvent casting method. nih.gov
One study focused on using two types of film-forming maltodextrins plasticized with either xylitol (B92547) or sorbitol. nih.gov The findings indicated that films made with maltodextrin (B1146171) having a lower dextrose equivalent value exhibited superior mechanical properties, including higher tensile strength and lower moisture content, which are critical for the stability and handling of ODFs. researchgate.netnih.gov Furthermore, the choice of plasticizer significantly influenced the film's disintegration time; films plasticized with xylitol disintegrated faster than those with sorbitol. nih.gov
Another area of research involves mucoadhesive buccal films, designed to adhere to the oral mucosa for prolonged drug delivery. nih.govbibliotekanauki.pl Formulations using polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) and chitosan (B1678972) have been developed. These films are engineered to provide sustained delivery for conditions such as aphthous stomatitis. nih.gov Studies on bilayer patches using HPMC E15 LV and Eudragit NE 30D have also been conducted to target gingivitis. nih.gov
| Formulation Parameter | Key Finding | Citation |
| Film-Forming Polymer | Maltodextrin with a lower dextrose equivalent value resulted in films with better mechanical properties (tensile strength: 886.6 to 1484.2 N cm⁻²) and shorter disintegration times (17.6 to 27.8 s). | researchgate.netnih.gov |
| Plasticizer | Xylitol as a plasticizer led to shorter disintegration times (17.6 to 29.2 s) compared to sorbitol (23.8 to 31.7 s). | nih.gov |
| Mucoadhesive Polymers | The ratio of chitosan to guar (B607891) gum in mucoadhesive films was found to impact the mechanical properties and drug release parameters significantly. | bibliotekanauki.plresearchgate.net |
| Superdisintegrant | The addition of Kollidon® CL-F did not show a significant influence on the disintegration time of maltodextrin-based films. | nih.gov |
| A summary of research findings on polymeric film formulations for Benzydamine Hydrochloride. |
Hydrogel and Spray Formulations for Localized Delivery
Hydrogels and sprays are effective for delivering Benzydamine Hydrochloride to specific, often hard-to-reach, areas of the oral and vaginal mucosa.
Hydrogels: Mucoadhesive bioadhesive gels have been developed for treating oral ulcers. researchgate.net These formulations often use various grades of hydroxypropylmethylcellulose (B13716658) (HPMC) (e.g., E5, E15, E50, K100M) and other polymers like Carbopol® 974P. researchgate.netresearchgate.net The viscosity of the gel, determined by the polymer type and concentration, directly impacts the drug release rate; higher viscosity leads to slower, more sustained release. researchgate.net For vaginal delivery, liposomes containing Benzydamine Hydrochloride have been dispersed within mucoadhesive HPMC gels (lipogels), which significantly enhances mucoadhesion and prolongs retention time compared to conventional liposomes. researchgate.net
Spray Formulations: Research has focused on in-situ gelling formulations that can be sprayed onto the oral mucosa. nih.gov These systems typically contain a thermosensitive polymer. They are liquid at room temperature for easy spraying but form a gel at body temperature upon contact with the mucosa. This approach provides a protective layer over damaged tissue and allows for sustained drug release, potentially reducing the frequency of administration. nih.govresearchgate.net
Microencapsulation and Nano-formulation Strategies
To improve drug stability and achieve more specific targeting, nano-formulation strategies are being explored for Benzydamine Hydrochloride.
Nanosponge-loaded Hydrogels: Nanosponge complexes are stable nanostructures capable of crossing biological barriers. nih.gov Due to the lipophilic nature of Benzydamine, it is a suitable candidate for incorporation into nanosponges. These nanosponge-loaded hydrogels have been tested in murine models for application to mouth ulcers, demonstrating the potential for increased drug stability and more targeted release. nih.gov
Chitosan Nanoparticles: Chitosan, a natural polysaccharide, has been used to develop nanoparticles for Benzydamine Hydrochloride delivery in vitro. nih.gov Chitosan is valued for its biocompatibility, biodegradability, and mucoadhesive properties, making it an excellent candidate for enhancing mucosal drug delivery. nih.govresearchgate.net
In Vitro Drug Release Kinetics and Dissolution Profile Characterization
The characterization of drug release kinetics is fundamental to predicting a formulation's in vivo performance. Studies on Benzydamine Hydrochloride have employed various models to understand its release from different delivery systems.
Sustained Release Tablets: In a study developing hydrophilic matrix tablets, a combination of HPMC and chitosan was used to achieve a sustained release profile. The in vitro dissolution results showed that increasing the polymer concentration led to reduced and more extended drug release. The release mechanism was found to follow both Higuchi (diffusion-based) and Hixon-Crowell (erosion-based) kinetic models, indicating a codependent release process. nih.gov
Mucoadhesive Gels and Films: For mucoadhesive gels, the drug release is significantly influenced by polymer concentration and viscosity. researchgate.net Similarly, in mucoadhesive films made with chitosan and guar gum, the amount of chitosan was found to reduce the quantity of released drug and slow down the release rate. bibliotekanauki.pl Lipogels developed for vaginal delivery showed a diffused release of 57-67% of the drug over 24 hours. researchgate.net
Orodispersible Films and Pastilles: In contrast to sustained-release formulations, some delivery systems are designed for rapid release. ODFs made with maltodextrin and xylitol showed short disintegration times, facilitating fast drug dissolution. nih.gov Similarly, pastilles developed with erythritol (B158007) and gelatin demonstrated a rapid release profile, which was faster than marketed lozenges. researchgate.net
| Delivery System | Polymers/Excipients | Release Profile | Kinetic Model | Citation |
| Hydrophilic Matrix Tablets | HPMC, Chitosan | Sustained | Higuchi and Hixon-Crowell | nih.gov |
| Mucoadhesive Gels | HPMC (various grades) | Sustained (decreased with higher polymer concentration) | Not specified | researchgate.net |
| Vaginal Lipogels | HPMC K100M, Carbopol® 974P | Sustained (57-67% release in 24h) | Not specified | researchgate.net |
| Mucoadhesive Films | Chitosan, Guar Gum | Sustained (slowed by increased chitosan) | Not specified | bibliotekanauki.pl |
| Pastilles | Erythritol, Gelatin | Rapid / Immediate | Not specified | researchgate.net |
| A comparison of in vitro release profiles for various Benzydamine Hydrochloride formulations. |
Polymer and Excipient Compatibility Studies in Formulation Development
Ensuring the compatibility of the API with various polymers and excipients is a critical step in formulation development to prevent degradation and ensure stability.
For Benzydamine Hydrochloride, compatibility studies have been performed using techniques like Differential Scanning Calorimetry (DSC). In the development of a bilayer patch, DSC analysis of a physical mixture of Benzydamine HCl and HPMC E15 LV showed no change in the drug's endotherm, confirming the compatibility between the drug and the polymer. nih.gov
The choice of polymer has a profound impact on the final formulation's characteristics. Studies on mucoadhesive films demonstrated that guar gum had a great influence on mechanical properties like viscosity, elasticity, and swelling time. bibliotekanauki.pl In orodispersible films, maltodextrins were shown to be effective film-formers, while xylitol and sorbitol acted as suitable plasticizers. nih.gov Hydrogel formulations have utilized various polymers, including HPMC, Carbopol, citric acid, and sodium citrate, to achieve the desired rheological and mucoadhesive properties. researchgate.netresearchgate.netgoogle.com
Characterization of Permeation Enhancement Strategies for Biological Barriers
For locally acting drugs like Benzydamine Hydrochloride, enhancing permeation across mucosal barriers is key to improving efficacy. While not typically designed for systemic absorption via transdermal routes, strategies to improve penetration into local tissues like the oral or vaginal mucosa are crucial.
Mucoadhesion: The use of mucoadhesive polymers like chitosan and HPMC is a primary strategy. bibliotekanauki.plresearchgate.net By adhering to the mucosal surface, these formulations increase the residence time of the drug at the site of action, creating a higher concentration gradient and providing more time for the drug to diffuse into the tissue. nih.govresearchgate.net For example, lipogels for vaginal delivery exhibited nearly five times stronger mucoadhesive strength than standard liposomes, which is expected to improve drug efficacy. researchgate.net
Nanocarriers: Nano-formulations such as nanosponges and liposomes serve as permeation enhancers. nih.govresearchgate.net These carriers can protect the drug and interact with the mucosal layers to facilitate deeper penetration. Nanosponge-loaded hydrogels, for instance, are designed to cross the mucus membrane for more targeted delivery to ulcerated tissue. nih.gov
Chemical Enhancers: While not the primary focus of the reviewed literature for benzydamine, the principles of chemical permeation enhancement are relevant. mdpi.comnih.gov The excipients used in formulations, such as plasticizers and solvents, can alter the fluidity of the mucosal membrane, temporarily increasing its permeability to the drug.
Intellectual Property and Regulatory Science in Benzydamine Hydrochloride Research
Scientific Principles Underlying Impurity Specification Setting and Control Strategies
The establishment of impurity specifications for pharmaceutical products is a critical aspect of ensuring their quality and safety. The International Council for Harmonisation (ICH) provides a comprehensive framework for the control of impurities in new drug substances and products. biotech-spain.comeuropa.eu These guidelines are foundational for developing robust impurity control strategies.
Impurities are classified into several categories, including organic impurities (e.g., starting materials, by-products, degradation products), inorganic impurities, and residual solvents. biotech-spain.comregistech.com For 5-Benzyl Benzydamine (B159093) Hydrochloride, which is an organic impurity related to the synthesis of Benzydamine, its control would fall under the ICH Q3A and Q3B guidelines. biotech-spain.comeuropa.eu These guidelines establish thresholds for reporting, identification, and qualification of impurities. biotech-spain.comgmpinsiders.com
Key ICH Thresholds for Impurities:
Reporting Threshold: The level at which an impurity must be reported. gmpinsiders.com
Identification Threshold: The level at which the structure of an impurity must be determined. gmpinsiders.com
Qualification Threshold: The level at which an impurity must be assessed for its biological safety. gmpinsiders.com
The specific thresholds are determined by the maximum daily dose of the drug substance. gmpinsiders.com For potent drugs with low daily doses, the thresholds for impurities are correspondingly low. nih.gov
A control strategy for impurities is a planned set of controls derived from an understanding of both the product and the process. ispe.org This strategy should encompass the drug substance, excipients, and the finished product. ispe.org It involves a risk-based approach to identify and mitigate factors that could lead to the formation of impurities. registech.com For synthetic impurities like 5-Benzyl Benzydamine, this would involve a thorough understanding of the reaction mechanism and the potential for side reactions. registech.com
The following table outlines the ICH guidelines relevant to impurity control:
| Guideline | Title | Scope |
| ICH Q3A(R2) | Impurities in New Drug Substances | Provides guidance on the control of impurities in new drug substances. europa.euich.org |
| ICH Q3B(R2) | Impurities in New Drug Products | Addresses the control of impurities in new drug products. europa.eu |
| ICH Q3C | Impurities: Guideline for Residual Solvents | Sets limits for residual solvents in pharmaceutical products. biotech-spain.comeuropa.eu |
| ICH Q3D | Guideline for Elemental Impurities | Establishes a framework for the control of elemental impurities. biotech-spain.comeuropa.eu |
| ICH M7 | Mutagenic Impurities | Provides guidance on the assessment and control of DNA reactive (mutagenic) impurities. europa.eunih.gov |
Application of Quality by Design (QbD) Principles in Process and Analytical Method Development
Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. neuroquantology.com The principles of QbD are increasingly being applied to both the manufacturing process and the development of analytical methods to ensure the quality of the final product. nih.govpharmanow.live
In the context of process development , QbD involves identifying the Critical Quality Attributes (CQAs) of the drug product, which are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. nih.gov The next step is to identify the Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs) that can impact the CQAs. pharmanow.livenih.gov Through a systematic approach, such as Design of Experiments (DoE), the relationship between these parameters and attributes is established, leading to the definition of a "design space" within which the process can operate to consistently produce a product with the desired quality. nih.govmt.com
For the synthesis of a compound like 5-Benzyl Benzydamine Hydrochloride, a QbD approach would involve:
Defining the desired purity and yield as CQAs.
Identifying CPPs such as reaction temperature, time, and reagent stoichiometry.
Identifying CMAs of starting materials and intermediates.
Using risk assessment tools to prioritize the parameters to be studied. nih.gov
Establishing a control strategy to ensure the process remains within the design space. nih.gov
The application of QbD also extends to analytical method development , a concept known as Analytical QbD (AQbD). pharm-int.comresearchgate.net The goal of AQbD is to build quality into the analytical method itself, ensuring it is robust and reliable throughout its lifecycle. pharm-int.com The process begins with defining the Analytical Target Profile (ATP), which outlines the performance requirements of the method. pharm-int.com Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs) are then identified and their impact on the method's performance is studied. impactfactor.org This leads to the establishment of a Method Operable Design Region (MODR), which is analogous to the design space in process development. researchgate.net
The following table summarizes the key elements of a QbD approach:
| Element | Description |
| Quality Target Product Profile (QTPP) | A prospective summary of the quality characteristics of a drug product that ideally will be achieved to ensure the desired quality, taking into account the safety and efficacy of the drug product. nih.gov |
| Critical Quality Attributes (CQAs) | Physical, chemical, biological or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. nih.gov |
| Critical Process Parameters (CPPs) | A process parameter whose variability has an impact on a critical quality attribute and therefore should be monitored or controlled to ensure the process produces the desired quality. mt.com |
| Design Space | The multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. mt.com |
| Control Strategy | A planned set of controls, derived from current product and process understanding, that ensures process performance and product quality. nih.gov |
Research on Bioequivalence Methodologies for Topical Formulations (excluding human studies)
Establishing bioequivalence for topical dermatological products without resorting to clinical endpoint studies in humans is a significant area of research. nih.gov In vitro and ex vivo methods are being developed and refined to serve as reliable surrogates for in vivo performance. nih.govresearchgate.net Two key methodologies in this area are In Vitro Release Testing (IVRT) and In Vitro Permeation Testing (IVPT).
In Vitro Release Testing (IVRT) is a performance test used to evaluate the rate at which an active pharmaceutical ingredient (API) is released from a semi-solid dosage form like a cream or ointment. teledynelabs.comashdin.com This method typically employs a diffusion cell system, such as a Franz diffusion cell, where the formulation is applied to a synthetic membrane separating it from a receptor medium. teledynelabs.com The rate of drug release into the receptor medium is measured over time. ashdin.com IVRT is a sensitive tool for assessing the impact of formulation and manufacturing changes on product performance and can be used to support bioequivalence between a test and reference product. ashdin.comashdin.com The FDA provides guidance on the use of IVRT for topical drug products submitted in Abbreviated New Drug Applications (ANDAs). fda.gov
In Vitro Permeation Testing (IVPT) goes a step further by using excised human or animal skin as the membrane in the diffusion cell. nih.govwuxiapptec.com This allows for the assessment of not only the release of the drug from the formulation but also its permeation through the skin layers. nih.govpermegear.com IVPT can provide valuable information about the rate and extent of drug delivery into and across the skin, which is a critical factor for locally acting topical products. wuxiapptec.com The FDA also has guidance on the use of IVPT studies for demonstrating bioequivalence of topical products. fda.gov
While these in vitro methods show promise, it is important to note that a "one-size-fits-all" approach may not be suitable for all topical products. nih.gov The correlation between in vitro results and in vivo performance can be complex and formulation-dependent. nih.govresearchgate.net Therefore, a weight-of-evidence approach, often combining data from IVRT, IVPT, and other physicochemical characterization, is frequently employed to support a demonstration of bioequivalence. fda.gov
The following table provides a comparison of IVRT and IVPT:
| Feature | In Vitro Release Testing (IVRT) | In Vitro Permeation Testing (IVPT) |
| Primary Purpose | Measures the rate of drug release from the formulation. teledynelabs.com | Measures the rate and extent of drug permeation through the skin. wuxiapptec.com |
| Membrane Used | Typically an inert, synthetic membrane. complexgenerics.org | Excised human or animal skin. nih.gov |
| Information Provided | Drug release profile. ashdin.com | Drug permeation and skin penetration/distribution data. permegear.com |
| Regulatory Acceptance | Used for quality control, post-approval changes, and can support bioequivalence. ashdin.comashdin.com | Used to support bioequivalence for certain topical products. wuxiapptec.comfda.gov |
Q & A
Q. What analytical methods are recommended for simultaneous quantification of Benzydamine Hydrochloride and excipients (e.g., methylparaben) in pharmaceutical formulations?
The most validated method involves reversed-phase HPLC with a C18 column and sodium perchlorate buffer (pH 3.0), achieving baseline separation of Benzydamine Hydrochloride (retention time: ~8.5 min) and methylparaben (~4.2 min). Detection wavelengths of 320 nm and 254 nm are used for Benzydamine and methylparaben, respectively, based on their absorption maxima. Method validation parameters include linearity (80–120% concentration range, R² > 0.999), precision (RSD < 1.5%), and sensitivity (8700 theoretical plates for Benzydamine) .
Q. How does the ionization state of Benzydamine Hydrochloride affect its chromatographic retention, and what pH optimizes analysis?
Benzydamine Hydrochloride (pKa = 9.33) remains protonated below pH 7.2, while methylparaben (pKa = 8.5) is neutral above pH 6.5. At pH 3.0, Benzydamine is fully protonated, enabling strong retention on a C18 column, whereas methylparaben remains uncharged, minimizing co-elution. This pH avoids column degradation caused by alkaline mobile phases (>pH 8) .
Q. What pharmacological mechanisms explain Benzydamine Hydrochloride’s anti-inflammatory and analgesic effects?
Benzydamine inhibits prostaglandin synthesis via non-COX pathways, stabilizes cell membranes, reduces pro-inflammatory cytokines (e.g., TNF-α), and suppresses reactive oxygen species (ROS) from neutrophils. Its local anesthetic properties arise from sodium channel modulation .
Advanced Research Questions
Q. How can chromatographic challenges be resolved when analyzing Benzydamine Hydrochloride with excipients having overlapping ionization profiles?
Strategies include:
- pH optimization : Adjusting mobile phase pH to differentially ionize analytes (e.g., pH 3.0 for Benzydamine vs. methylparaben) .
- Stationary phase selection : C18 columns outperform C8 in resolving protonated Benzydamine from neutral excipients .
- Gradient elution : Implementing acetonitrile gradients to separate compounds with similar retention times .
Q. What methodological considerations are critical for preclinical studies on Benzydamine Hydrochloride’s efficacy in radiation-induced oral mucositis (RIOM), given contradictory clinical trial data?
Key factors include:
- Dose standardization : Higher doses (e.g., 22.5 mg) may improve efficacy but increase side effects (e.g., oral burning) .
- Combination therapy : Evaluating synergies with antioxidants (e.g., curcumin) or antimicrobials to enhance mucosal healing .
- Endpoint selection : Measuring cytokine levels (e.g., IL-6, TNF-α) alongside clinical severity scores to link mechanism and outcome .
Q. How do physicochemical properties influence Benzydamine Hydrochloride’s formulation for targeted drug delivery?
- Solubility : High water solubility (1 g/10 mL) facilitates aqueous formulations but limits lipid-based systems. Ethanol or chloroform may be used for non-polar carriers .
- Stability : Degrades under strong light or alkaline conditions; storage at -20°C in sealed glass containers is recommended .
- pH sensitivity : Formulations must maintain pH 4.0–5.5 to prevent hydrolysis .
Q. How can researchers reconcile discrepancies in clinical trial outcomes for Benzydamine Hydrochloride in RIOM prevention?
Discrepancies arise from variations in:
- Radiation doses : Efficacy is observed ≤50 Gy but unclear at higher doses (common in head/neck cancer) .
- Patient stratification : Subgroup analysis by chemotherapy status (e.g., concurrent cisplatin) may clarify efficacy thresholds .
- Trial design : Blinded, placebo-controlled studies with standardized mucositis grading (e.g., WHO scale) reduce bias .
Methodological Tables
Table 1: HPLC Parameters for Benzydamine Hydrochloride Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | C18 (250 × 4.6 mm, 5 µm) | |
| Mobile Phase | Sodium perchlorate (pH 3.0):ACN (70:30) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 320 nm (Benzydamine), 254 nm (Methylparaben) | |
| Linearity Range | 80–120% (R² > 0.999) |
Table 2: Key Pharmacodynamic Properties of Benzydamine Hydrochloride
| Property | Mechanism/Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits TNF-α, IL-1β, ROS | |
| Analgesic | Sodium channel blockade | |
| Antimicrobial | Activity against P. gingivalis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
